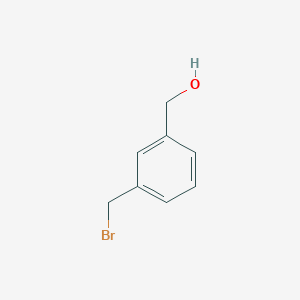

(3-(溴甲基)苯基)甲醇

描述

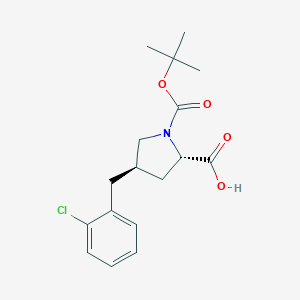

The compound “(3-(Bromomethyl)phenyl)methanol” is a brominated aromatic alcohol. It is structurally related to compounds that have been studied for their electronic properties and interactions within crystal structures. Although the exact compound is not directly studied in the provided papers, related compounds provide insight into the potential behavior and characteristics of “(3-(Bromomethyl)phenyl)methanol” .

Synthesis Analysis

The synthesis of brominated aromatic compounds can be intricate due to the reactivity of the bromine atom. A related compound, 2-bromo-2-(methoxy(phenyl)methyl)malononitrile, was synthesized using methanol as both a solvent and a reactant, indicating that methanol can play a significant role in the synthesis of brominated methanol derivatives . This suggests that similar methods could potentially be applied to synthesize “(3-(Bromomethyl)phenyl)methanol”.

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds can exhibit distortions due to steric hindrance. For instance, the compound 3,5-Diamino-6-(2-bromophenyl)-1,2,4-triazine dimethanol solvate shows a marked distortion in its conformation, which is attributed to the interaction between the bromine atom and the π electrons of the triazine ring . This implies that “(3-(Bromomethyl)phenyl)methanol” may also experience conformational changes due to the presence of the bromine atom.

Chemical Reactions Analysis

Brominated compounds are often reactive and can participate in various chemical reactions. The presence of the bromine atom can make the compound a good candidate for further functionalization through nucleophilic substitution reactions. The reactivity of such compounds is influenced by the electronic properties of the molecule, which can be studied using DFT and molecular electrostatic potential maps .

Physical and Chemical Properties Analysis

The physical and chemical properties of “(3-(Bromomethyl)phenyl)methanol” can be inferred from related compounds. Theoretical studies, such as DFT, can predict IR spectra and normal mode analysis, which are crucial for understanding the vibrational properties of the molecule . Additionally, the crystal structure of related compounds, maintained by an extensive network of hydrogen bonds, suggests that “(3-(Bromomethyl)phenyl)methanol” could also form stable crystal structures under certain conditions .

科学研究应用

环烯烃的溴化反应

- Dubois和Hegarty(1969)的研究探讨了溴化反应在各种化合物中的动力学,包括与(3-(溴甲基)苯基)甲醇相关的化合物,展示了碳离子稳定性对这些反应中共面性的关键依赖性。这项研究对于理解不同化学环境中溴甲基化合物的行为具有重要意义(Dubois & Hegarty, 1969)。

结构研究

- Czerwinski(2006)对异戊基三苯基磷铵溴甲醇溶剂合物进行了研究,提供了关于不同环境中类似溴甲基苯基化合物的结构配置的见解。这项研究有助于理解这些化合物在不同溶剂中的相互作用(Czerwinski, 2006)。

脂质动力学和甲醇相互作用

- Nguyen等人(2019)研究了甲醇如何影响脂质动力学,这对于理解(3-(溴甲基)苯基)甲醇与生物膜的相互作用是相关的。这项研究对涉及类似化合物的制药和生物化学应用非常重要(Nguyen et al., 2019)。

计算研究

- Trivedi(2017)对(RS)-(3-溴苯基)(吡啶-2基)甲醇进行了理论研究,这是一种在结构上类似于(3-(溴甲基)苯基)甲醇的化合物,使用密度泛函理论(DFT)。这项研究提供了关于这类分子的电子性质和活性位点的见解(Trivedi, 2017)。

燃料电池应用

- Wu等人(2008)探讨了利用溴甲基化聚(苯醚)开发质子导电膜用于直接甲醇燃料电池应用,与(3-(溴甲基)苯基)甲醇相关。这项研究对于推动燃料电池技术的发展具有重要意义(Wu et al., 2008)。

安全和危害

属性

IUPAC Name |

[3-(bromomethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c9-5-7-2-1-3-8(4-7)6-10/h1-4,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQZKOBFRLUVZLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)CBr)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80597564 | |

| Record name | [3-(Bromomethyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(Bromomethyl)phenyl)methanol | |

CAS RN |

82072-22-8 | |

| Record name | [3-(Bromomethyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

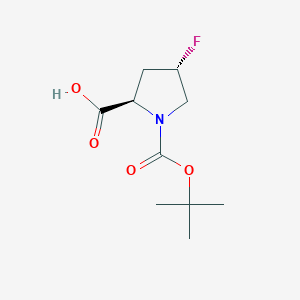

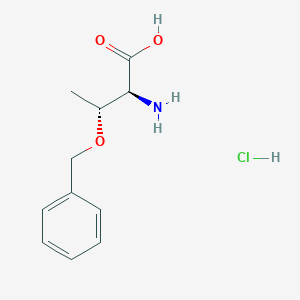

![tert-butyl N-[(1S)-1-[(2R)-5-oxooxolan-2-yl]-2-phenylethyl]carbamate](/img/structure/B151275.png)

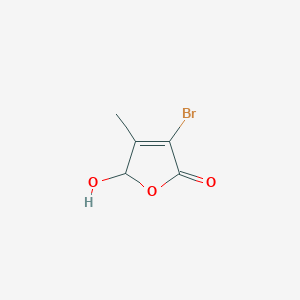

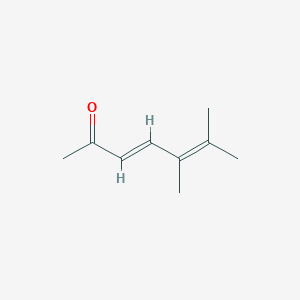

![2-Bromo-n-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide](/img/structure/B151278.png)

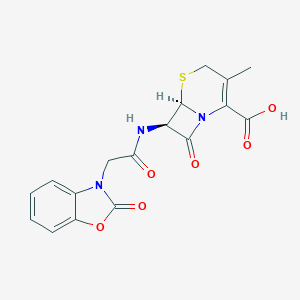

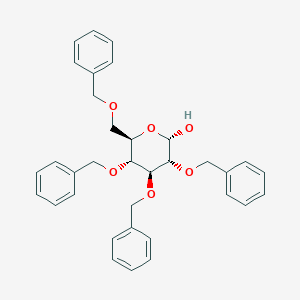

![ethyl (5R)-5-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-2-oxotetrahydro-3-furancarboxylate](/img/structure/B151285.png)

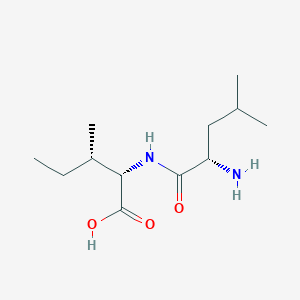

![2-[4-(Pyrrolidin-1-yl)phenyl]-1,3-benzothiazole](/img/structure/B151310.png)